molecular formula C21H24N2O6S2 B2858325 Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 886918-86-1

Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2858325
CAS No.: 886918-86-1
M. Wt: 464.55
InChI Key: HRVNEHSSHRISNM-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core with acetyl and ethylsulfonylbenzamido substituents. This article compares its properties, synthesis, and biological relevance with structurally similar derivatives.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-4-29-21(26)18-16-9-10-23(13(3)24)12-17(16)30-20(18)22-19(25)14-7-6-8-15(11-14)31(27,28)5-2/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVNEHSSHRISNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 886938-13-2) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features several functional groups, including an ethylsulfonyl group and a benzamido group, within a tetrahydrothieno[2,3-c]pyridine framework. Its molecular formula is C21H24N2O6S2C_{21}H_{24}N_{2}O_{6}S_{2}, with a molecular weight of approximately 464.55 g/mol. The presence of these groups suggests a diverse range of biological activities.

Property Value
Molecular FormulaC₁₁H₂₄N₂O₆S₂
Molecular Weight464.55 g/mol
CAS Number886938-13-2

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives with similar thieno[2,3-c]pyridine structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. Compounds with similar functional groups have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Similar compounds have shown activity against enzymes involved in cancer progression and inflammation pathways. For example, studies on related thieno compounds have suggested their role as inhibitors of cyclooxygenase (COX) enzymes .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes involving multi-step reactions. One common method includes the use of microwave-assisted synthesis techniques that enhance reaction rates and yields .

General Synthesis Procedure

  • Starting Materials : Combine tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate with appropriate sulfonamide derivatives.
  • Reaction Conditions : Conduct the reaction under microwave conditions at elevated temperatures for optimal yield.
  • Purification : Purify the resulting product using flash column chromatography.

Case Studies

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of Ethyl 6-acetyl derivatives on human breast cancer cells (MCF-7). The compound exhibited significant dose-dependent inhibition of cell proliferation and induced apoptosis via caspase activation .
  • Antimicrobial Efficacy : Another study tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at low concentrations .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data of Analogues

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features Source
Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-... (Target) Not explicitly provided Estimated >450 Acetyl (C6), ethylsulfonylbenzamido (C2) N/A
Ethyl 2-amino-6-benzoyl-... (Benzoyl, amino) C₁₇H₁₈N₂O₃S 330.40 Benzoyl (C6), amino (C2); simpler substituents
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-... (Trimethoxyanilino, methyl ester) C₂₀H₂₄N₂O₆S 421.30 Trimethoxyanilino (C2), acetyl (C6); antitubulin activity reported
Ethyl 6-methyl-2-(phenylthioureido)-... (Methyl, phenylthioureido) Not provided ~350 (estimated) Thioureido group (C2); sulfur enhances reactivity
Ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-... (Benzyl) C₂₈H₃₁FN₄O₂S·C₂H₆O 552.70 (with ethanol) Complex substituents (C2); crystal structure resolved
Ethyl 2-amino-6-benzyl-... (Benzyl, amino) C₁₇H₂₀N₂O₂S 316.42 Benzyl (C6), amino (C2); safety hazards documented

Substituent Impact on Properties

Solubility and Reactivity

  • Target Compound: The ethylsulfonyl group enhances polarity, likely improving aqueous solubility compared to benzoyl () or benzyl derivatives (). The acetyl group at C6 may stabilize the tetrahydrothienopyridine ring .
  • Trimethoxyanilino Derivative (): Methoxy groups increase lipophilicity, favoring membrane permeability in antitubulin applications .

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the Gewald reaction to construct the tetrahydrothieno[2,3-c]pyridine core. Key steps include:

  • Amide coupling : Introducing the 3-(ethylsulfonyl)benzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Functional group modifications : Acetylation at the 6-position using acetyl chloride or anhydrides in the presence of a base (e.g., triethylamine) .
  • Esterification : Ethyl ester formation via acid-catalyzed esterification of the carboxylate intermediate .
    Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR are critical for tracking reaction progress and confirming intermediate purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may improve cyclization efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling, while reflux conditions (80–100°C) accelerate cyclization .
  • Catalysts : Using DMAP or pyridine as a catalyst in esterification steps can reduce reaction time .
    Example :
StepOptimal ConditionsYield Improvement
Amide couplingDMF, 0°C, EDC/HOBt, 12 h15–20% increase
CyclizationTHF, reflux, 3 h10% higher purity

Basic: What spectroscopic methods confirm the compound’s structure?

  • 1H^1H-NMR : Identifies protons on the tetrahydrothieno-pyridine ring (δ 2.5–3.5 ppm) and ethylsulfonyl group (δ 1.2–1.4 ppm for CH3_3, δ 3.5–4.0 ppm for SO2_2CH2_2) .
  • IR spectroscopy : Confirms amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) functionalities .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 505.7) .
  • X-ray crystallography : Resolves 3D conformation and validates stereochemistry (using SHELXL for refinement) .

Advanced: How can contradictions in biological activity data be resolved?

Discrepancies in potency (e.g., MIC values) may arise from:

  • Purity variations : Use HPLC (≥95% purity) and elemental analysis to verify compound integrity .
  • Assay variability : Standardize protocols (e.g., broth microdilution for Mtb MICs) and include positive controls (e.g., rifampicin) .
  • Solubility effects : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation in aqueous media .

Advanced: How do structural modifications impact biological activity (SAR)?

Substituents at the 2- and 6-positions significantly influence activity:

Substituent (Position)ModificationMIC (Mtb H37Rv)Reference
Perfluorobenzamido (2)Electron-withdrawing0.23 μM
5-Nitrofuran (2)Redox-active group0.44 μM
Acetyl (6)Enhances membrane uptake67 nM*
*Second-generation analog with improved ADME properties.

Advanced: How can computational modeling predict target interactions?

  • Molecular docking : Use AutoDock Vina with Mtb target proteins (e.g., InhA) and the compound’s crystal structure (PDB ID from X-ray data) .
  • MD simulations : Analyze stability of ligand-protein complexes in GROMACS (100 ns simulations) to identify key binding residues .

Advanced: What methods determine enantiomeric purity for chiral analogs?

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane:isopropanol (90:10) mobile phase .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

Basic: How is solubility assessed for in vitro assays?

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) or simulated biological fluids .
  • Thermodynamic solubility : Use nephelometry to detect precipitation thresholds .

Advanced: How is SHELX software used in crystallographic refinement?

  • Data processing : Integrate diffraction data (SAINT) and scale (SADABS) before refinement in SHELXL .
  • Model building : Assign anisotropic displacement parameters and validate using R1_1 (<5%) and wR2_2 (<12%) .

Advanced: How to design analogs with enhanced metabolic stability?

  • Bioisosteric replacement : Replace labile ester groups with amides (e.g., ethyl → tert-butyl) to reduce hydrolysis .
  • Deuterium labeling : Introduce deuterium at metabolically vulnerable sites (e.g., acetyl group) to prolong half-life .

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